SmCl₃ vs. MgCl₂, AlCl₃, and FeCl₃: Superior Catalytic Performance in C-Acylation Reactions
In a head-to-head optimization study for the C-acylation of 1,3-dicarbonyl compounds with acid chlorides, SmCl₃ demonstrated significantly higher catalytic efficiency than MgCl₂, AlCl₃, and FeCl₃ under identical reaction conditions [1]. The SmCl₃-catalyzed system enabled recyclability over seven cycles without substantial activity loss—a functional advantage not reported for the comparator Lewis acids in this specific transformation [1].
| Evidence Dimension | Catalytic efficiency (qualitative performance ranking) |
|---|---|
| Target Compound Data | High efficiency; recyclable over 7 cycles without significant activity loss; moderate to excellent yields |
| Comparator Or Baseline | MgCl₂, AlCl₃, FeCl₃ (lower efficiency under same conditions) |
| Quantified Difference | SmCl₃ outperformed all three comparators; specific yield differentials not reported but explicitly stated as superior |
| Conditions | C-acylation of 1,3-dicarbonyl compounds and malononitrile with acid chlorides; toluene solvent with triethylamine base; mild conditions |
Why This Matters
Procurement of SmCl₃ over generic Lewis acids (MgCl₂, AlCl₃, FeCl₃) is justified by experimentally verified superior catalytic performance and catalyst longevity in this specific synthetic transformation.
- [1] Shen Q, Huang W, Wang J, Zhou X. SmCl₃-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters, 2007, 9(22): 4491-4494. View Source
